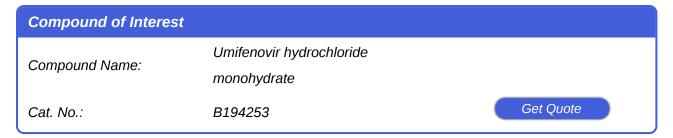




Umifenovir Hydrochloride Monohydrate: In Vitro Antiviral Assay Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Umifenovir, also known as Arbidol, is a broad-spectrum antiviral agent effective against a variety of enveloped and non-enveloped RNA and DNA viruses.[1][2] It is licensed for the prophylaxis and treatment of influenza A and B in Russia and China.[1] The primary mechanism of action for umifenovir against influenza virus is the inhibition of viral entry into the host cell.[3][4] It targets the hemagglutinin (HA) protein on the surface of the virus, stabilizing its pre-fusion conformation and preventing the conformational changes required for the fusion of the viral envelope with the endosomal membrane.[3][4] This effectively traps the virus within the endosome, halting the release of the viral genome into the cytoplasm.[3] Umifenovir has also demonstrated immunomodulatory effects, including the induction of interferon.[3] Its potential efficacy against other viruses, including coronaviruses like SARS-CoV-2, has been a subject of significant research.[5][6][7][8][9]

This document provides detailed protocols for conducting in vitro antiviral assays to evaluate the efficacy of **umifenovir hydrochloride monohydrate**. It includes methodologies for determining the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), which are crucial for calculating the selectivity index (SI), a key indicator of a drug's therapeutic window.[10]



Data Presentation

The antiviral activity and cytotoxicity of umifenovir are summarized in the table below. These values are essential for assessing the drug's potency and safety profile in a preclinical setting.

Virus	Cell Line	EC50 (μM)	СС50 (µМ)	Selectivity Index (SI)	Reference
Human Coronavirus 229E (HCoV- 229E)	Vero E6	10.0 ± 0.5	>100	>10	[6][7][8]
Human Coronavirus OC43 (HCoV- OC43)	Vero E6	9.0 ± 0.4	>100	>10.8	[6][7][8]
SARS-CoV-2	Vero E6	15.37 ± 3.6 to 28.0 ± 1.0	>100	>3.5-6.5	[6][7][8]
Zika Virus (ZIKV)	Vero	10.57 ± 0.74 to 19.16 ± 0.29	18.69 ± 0.1 to 89.72 ± 0.19	Varies	[1]
West Nile Virus (WNV)	Vero	10.57 ± 0.74 to 19.16 ± 0.29	18.69 ± 0.1 to 89.72 ± 0.19	Varies	[1]
Tick-Borne Encephalitis Virus (TBEV)	Vero	10.57 ± 0.74 to 19.16 ± 0.29	18.69 ± 0.1 to 89.72 ± 0.19	Varies	[1]
Coxsackievir us B4 (CVB4)	HeLa, Mouse Cardiomyocyt es	Dose- dependent increase in cell survival at 4, 8, and 12 µM	Not specified	Not specified	[11]



Experimental Protocols General Cell and Virus Culture

- Cell Lines: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus assays, while Vero E6 cells are suitable for a broad range of viruses, including coronaviruses.[3][6]
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 5-10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 μg/mL) is typically used. For antiviral assays, the FBS concentration is often reduced to 2%.[12]
- Virus Propagation: Virus stocks are prepared by infecting susceptible cell lines. The virus titer is determined using standard methods such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of umifenovir that is toxic to the host cells. It is performed in parallel with the antiviral assay.[13][14]

Materials:

- 96-well cell culture plates
- Host cells (e.g., Vero E6, MDCK)
- Umifenovir hydrochloride monohydrate stock solution (dissolved in DMSO)
- · Cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:



- Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 4 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
- Drug Treatment: Prepare serial dilutions of umifenovir in culture medium. Remove the old medium from the cells and add 100 μL of the medium containing various drug concentrations. Include "cell control" wells with medium only.
- Incubation: Incubate the plate for 48-72 hours at 37°C, corresponding to the duration of the antiviral assay.
- MTT Addition: After incubation, carefully remove the medium and add 20 μL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
- Solubilization: Remove the MTT-containing medium and add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 540 nm or 570 nm using a microplate reader.
- Calculation: The CC50 value is calculated by regression analysis of the dose-response curve, representing the concentration that reduces cell viability by 50%.

Antiviral Assay: Plaque Reduction Assay

This assay is a gold standard for quantifying the inhibition of viral replication by measuring the reduction in the number of viral plaques.[3][15]

Materials:

- 24-well or 48-well cell culture plates
- Host cells (e.g., MDCK for influenza)
- Influenza virus stock of known titer
- Umifenovir stock solution
- Cell culture medium



- TPCK-treated trypsin (for influenza virus)
- Overlay medium (e.g., containing 1.2% Avicel or 0.8% agarose)
- Fixing solution (e.g., 10% formaldehyde)
- Staining solution (e.g., 0.1% crystal violet)

Procedure:

- Cell Seeding: Seed host cells into plates to form a confluent monolayer.
- Virus Infection: Wash the cell monolayer with phosphate-buffered saline (PBS). Infect the
 cells with a dilution of virus that will produce 50-100 plaques per well and incubate for 1 hour
 at 37°C.
- Drug Treatment: Remove the virus inoculum and wash the cells. Add an overlay medium containing serial dilutions of umifenovir. Include "virus control" wells (no drug) and "cell control" wells (no virus, no drug).
- Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible in the virus control wells.
- Plaque Visualization: Remove the overlay medium. Fix the cells with the fixing solution and then stain with the staining solution.
- Data Analysis: Count the number of plaques in each well. The EC50 value is the concentration of umifenovir that reduces the number of plaques by 50% compared to the virus control.

Antiviral Assay: Cytopathic Effect (CPE) Inhibition Assay

This assay is suitable for high-throughput screening and measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect).[10][12]

Materials:

96-well cell culture plates



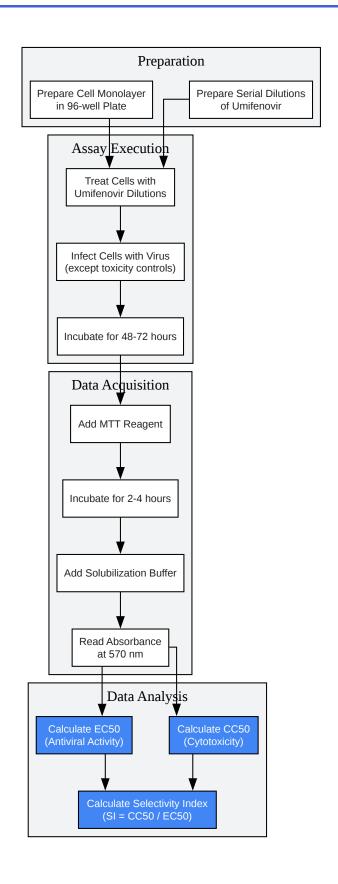
- Host cells
- Virus stock
- Umifenovir stock solution
- Cell culture medium
- Cell viability reagent (e.g., MTT, Neutral Red)

Procedure:

- Cell Seeding: Seed cells in a 96-well plate as described for the cytotoxicity assay.
- Drug Treatment and Infection: Add serial dilutions of umifenovir to the wells. Subsequently, add the virus at a predetermined multiplicity of infection (MOI). Include "virus control" (cells + virus, no drug), "cell control" (cells only), and "drug toxicity control" (cells + drug, no virus) wells.
- Incubation: Incubate the plates at 37°C until at least 80% CPE is observed in the virus control wells (typically 2-5 days).
- Quantification of Cell Viability: Measure cell viability using an appropriate method, such as the MTT assay described above.
- Calculation: The EC50 is the concentration of the compound that provides 50% protection against virus-induced cell death.

Visualizations

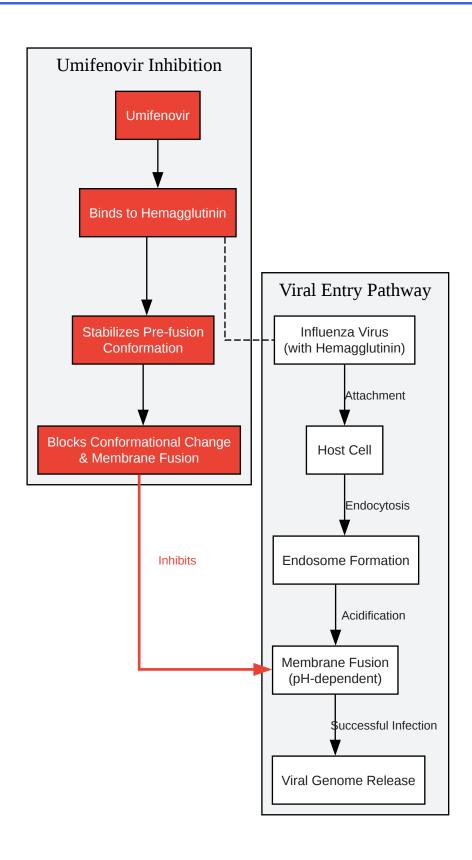




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Caption: Workflow for CPE Inhibition and Cytotoxicity Assays.





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Caption: Mechanism of Action of Umifenovir against Influenza Virus.



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